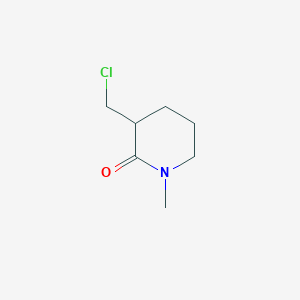
3-(Chloromethyl)-1-methylpiperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(Chloromethyl)-1-methylpiperidin-2-one is a derivative of piperidin-4-one, which is a class of compounds known for their diverse chemical and biological properties. Piperidin-4-ones are cyclic amides and have been the subject of various studies due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of piperidin-4-one derivatives often involves the introduction of substituents at various positions on the piperidine ring to achieve desired properties. For example, the synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones involves the formation of the piperidine ring adopting a chair conformation, which is a common and stable conformation for six-membered rings . The synthesis of 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one (CCMP) is characterized by various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction, indicating the precise structural features of the synthesized compound .
Molecular Structure Analysis
The molecular structure of piperidin-4-one derivatives is often analyzed using single-crystal X-ray diffraction, which provides detailed information about the conformation and orientation of substituents. For instance, the crystal structure of CCMP reveals a distorted chair conformation with equatorial orientations of all substituents except for the chlorine atom . The molecular structure is further supported by DFT calculations, which help in understanding the chemical reactivity and kinetic stability of the compound .
Chemical Reactions Analysis
Piperidin-4-one derivatives can participate in various chemical reactions due to their reactive sites. For example, complexation reactions with metal tetracarboxylates have been studied using NMR spectroscopy and DFT methods, revealing the formation of complexes with different ligand conformations . These studies provide insights into the reactivity and potential applications of piperidin-4-one derivatives in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidin-4-one derivatives are influenced by their molecular structure. The crystal structures of these compounds often exhibit weak N—H⋯O hydrogen bonds and C—H⋯π interactions, which contribute to the stability of the crystal packing . The Hirshfeld surface analysis of CCMP indicates the nature of intermolecular interactions, with contributions from H⋯H, Cl⋯H/H⋯Cl, C⋯H/H⋯C, and O⋯H/H⋯O interactions . Additionally, the thermal stability and phase transitions of these compounds can be investigated using techniques such as TGA and DSC, providing information about their robustness and potential for various applications .
科学的研究の応用
Synthesis and Purification Methods
Research into compounds like "2-Chloro-5-trichloromethylpyridine" demonstrates the importance of intermediates in the synthesis of medicines and pesticides. Techniques such as extraction, distillation, and column chromatography are used for the separation and purification of these products, achieving high purity levels crucial for further applications in chemical synthesis (Su Li, 2005).
Fluorescence Microscopy and Mitochondrial Accumulation
Compounds such as "3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium" have been identified as thiol-reactive luminescent agents. These compounds exhibit a long luminescence lifetime and large Stokes shift, making them suitable for fluorescence microscopy applications, especially for targeting and accumulating in mitochondria, highlighting their potential in biological imaging and research (A. Amoroso et al., 2008).
Structural Analysis
The study of "3-chloro-3-methyl-2,6-diarylpiperidin-4-ones" provides insights into the crystal structures of similar compounds. These structures often exhibit chair conformations and are linked into chains by weak hydrogen bonds and C—H⋯π interactions. Understanding these molecular conformations is crucial for the design of new molecules with desired physical and chemical properties (R. Arulraj et al., 2017).
Polymeric Chlorocadmate(II) Compounds
Research on chlorocadmate(II) compounds, including those synthesized with 1-methylpiperidine, explores their structural and thermal properties. These studies contribute to materials science by providing insights into the design and synthesis of polymeric compounds with one-dimensional inorganic chain structures, offering potential applications in catalysis, ion exchange, and electrochemical devices (A. Corradi et al., 1997).
Biosynthesis Applications
The role of chloromethane as a methyl donor in the biosynthesis of esters and anisoles in certain fungal species demonstrates the environmental and biochemical significance of halomethyl compounds. This insight into natural product biosynthesis can inform the development of biotechnological processes for synthesizing complex organic molecules (D. B. Harper et al., 1989).
特性
IUPAC Name |
3-(chloromethyl)-1-methylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-9-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFUKRQQUXPWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1-methylpiperidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540739.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2540743.png)
![7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2540744.png)

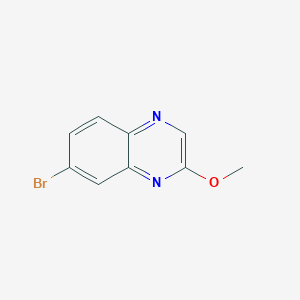
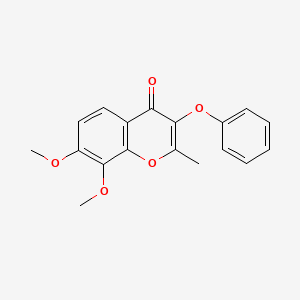
![2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2540749.png)
![Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2540750.png)

![Tert-butyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2540757.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2540758.png)
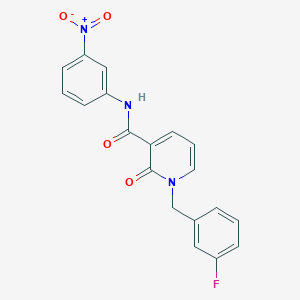
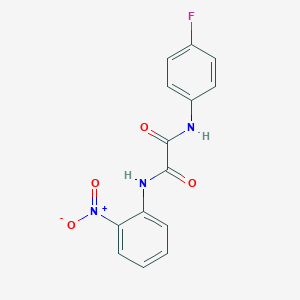
![N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2540761.png)